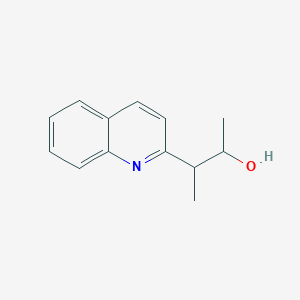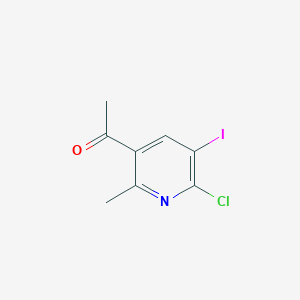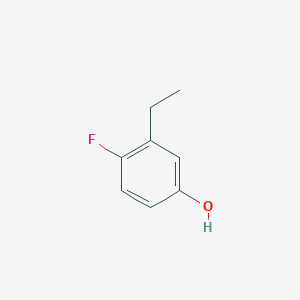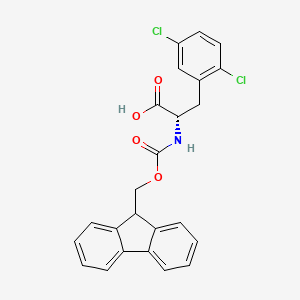
3-(Quinolin-2-yl)butan-2-ol
Vue d'ensemble
Description
“3-(Quinolin-2-yl)butan-2-ol” is a chemical compound with a quinoline nucleus. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal and synthetic organic chemistry. Various methods have been developed for the synthesis of quinoline derivatives, including microwave-assisted synthesis, catalyst-assisted synthesis, one-pot reactions, solvent-free reactions, ionic liquid-mediated reactions, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinolinic heterocyclic nucleus with alcohol and amine side chains. The InChI code for this compound is 1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, including those with hydroxyl substituents such as 3-(Quinolin-2-yl)butan-2-ol, are recognized for their effectiveness as anticorrosive materials. They exhibit good performance against metallic corrosion due to their high electron density, enabling them to adsorb and form stable chelating complexes with metallic surfaces. This capability highlights the potential application of quinoline derivatives in protecting metals from corrosion, an essential aspect in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Anticancer and Antimalarial Activities
Quinoline derivatives demonstrate immense therapeutic potential, particularly in treating cancer and malaria. Their broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, some under clinical investigation, showcases their importance in medicinal chemistry. These compounds' clinical success and the versatile character of the quinoline nucleus make them a target for the development of new chemotherapeutic agents (Hussaini, 2016).
Green Chemistry in Synthesis
The environmental and health impacts of chemical synthesis are significant concerns in contemporary research. Quinoline derivatives, including this compound, are at the forefront of green chemistry approaches. Efforts to develop non-toxic, environment-friendly methods for synthesizing quinoline scaffolds are crucial. These approaches aim to eliminate the use of hazardous chemicals, solvents, and catalysts, emphasizing the role of quinoline derivatives in promoting sustainable and green chemistry practices (Nainwal et al., 2019).
Safety and Hazards
Orientations Futures
Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes. This includes the development of alternative reaction methods for the synthesis of quinoline derivatives . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time, indicating a promising future direction for this field .
Mécanisme D'action
Target of Action
It is structurally similar to bedaquiline, a diarylquinoline antimycobacterial drug . Bedaquiline targets the c subunit of ATP synthase, responsible for synthesizing ATP . This suggests that 3-(Quinolin-2-yl)butan-2-ol may have a similar target.
Mode of Action
Bedaquiline, a structurally related compound, inhibits the c subunit of atp synthase . This inhibition disrupts ATP synthesis, leading to energy depletion and cell death . It’s plausible that this compound might exhibit a similar mode of action.
Biochemical Pathways
If we consider the action of bedaquiline, it affects the atp synthesis pathway by inhibiting atp synthase . This could potentially lead to downstream effects such as energy depletion and cell death .
Pharmacokinetics
The administration of bedaquiline with a standard meal increased the relative bioavailability by approximately 2-fold compared to administration under fasted conditions . This suggests that the bioavailability of this compound might also be influenced by food intake.
Result of Action
Based on the action of bedaquiline, it can be inferred that the inhibition of atp synthase could lead to energy depletion and cell death .
Propriétés
IUPAC Name |
3-quinolin-2-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDUNGXDOXONAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)


![2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1428284.png)
![2-(Benzyloxycarbonylamino-methyl)-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1428286.png)
![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)




![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)


